molecular formula C7H9BrN2 B1463734 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole CAS No. 1183472-60-7

4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole

Cat. No.: B1463734
CAS No.: 1183472-60-7
M. Wt: 201.06 g/mol
InChI Key: AXMWNNQYILTMSS-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole is a chemical compound characterized by its bromine atom and a pyrazole ring structure

Mechanism of Action

Mode of Action

It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the target of 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole, it’s difficult to determine the exact biochemical pathways this compound affects. Given its structure, it might be involved in pathways related to cell signaling or metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its target after administration .

Result of Action

Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole typically involves the reaction of 1-(2-methylprop-2-en-1-yl)-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a catalyst to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used, often under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Bromate derivatives.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

4-Bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

4-Bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole is similar to other brominated pyrazoles, such as 3-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole and 5-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole These compounds differ in the position of the bromine atom on the pyrazole ring, which can affect their reactivity and biological activity

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Further research and development may uncover even more applications and benefits of this compound.

Properties

IUPAC Name

4-bromo-1-(2-methylprop-2-enyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMWNNQYILTMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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